An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Methyl-1,3-oxazol-4-yl)ethan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Methyl-1,3-oxazol-4-yl)ethan-1-amine
Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the adage "know your molecule" has never been more pertinent. The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fundamentally underpinned by its intrinsic physicochemical properties. These characteristics, including ionization constant (pKa), lipophilicity (logP), and aqueous solubility, govern a molecule's behavior in complex biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] A comprehensive understanding of these parameters is not merely an academic exercise but a critical determinant of a drug's ultimate success, profoundly impacting its efficacy, safety, and developability.[4][5]
This guide provides a detailed technical overview of the key physicochemical properties of 2-(5-Methyl-1,3-oxazol-4-yl)ethan-1-amine, a novel heterocyclic amine with potential applications in medicinal chemistry. Given the novelty of this compound, this document will not only present predicted data but will also furnish detailed, field-proven experimental protocols for the empirical determination of its core physicochemical parameters. This approach is designed to empower researchers and drug development professionals with the practical knowledge required to conduct a thorough and self-validating characterization of this and other novel chemical entities.
Molecular Overview and Structural Attributes
2-(5-Methyl-1,3-oxazol-4-yl)ethan-1-amine is a primary amine featuring a substituted oxazole ring. The oxazole moiety is a five-membered heterocycle containing both oxygen and nitrogen atoms, a scaffold that is prevalent in a variety of biologically active compounds. The presence of a basic primary amine group and the heterocyclic oxazole ring are expected to be the primary drivers of the molecule's physicochemical behavior.
| Property | Data | Source |
| Molecular Formula | C₆H₁₀N₂O | - |
| Molecular Weight | 126.16 g/mol | - |
| SMILES | CC1=C(C=NO1)CCN | - |
| Predicted logP | 0.565 | [6] |
| Predicted TPSA | 52.05 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at a given pH.[3] The ionization state of a drug molecule significantly influences its solubility, permeability across biological membranes, and binding to its target protein. For 2-(5-Methyl-1,3-oxazol-4-yl)ethan-1-amine, the primary amine is expected to be the main ionizable group.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a robust and widely used method for the determination of pKa values.[7] This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH. The pKa can be determined from the midpoint of the resulting titration curve.[7][8]
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Preparation of Solutions:
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Prepare a 0.1 M solution of 2-(5-Methyl-1,3-oxazol-4-yl)ethan-1-amine in deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, though its effect on the pKa should be noted.
-
Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).
-
-
Instrument Setup:
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Place a known volume (e.g., 25 mL) of the amine solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Begin stirring the solution at a constant rate.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has changed significantly and a clear inflection point is observed on the titration curve.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point.[8]
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Lipophilicity (logP): A Measure of Drug-Like Character
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that describes a compound's distribution between a lipid-like (non-polar) and an aqueous (polar) phase.[4][9] It is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects.[1] The "shake-flask" method is the traditional and still widely accepted "gold standard" for the experimental determination of logP.[9][10]
Experimental Determination of logP: The Shake-Flask Method
The shake-flask method directly measures the partitioning of a compound between n-octanol and water.[9][10]
Workflow for Shake-Flask logP Determination
Caption: Workflow for logP determination using the shake-flask method.
Detailed Protocol:
-
Preparation of Phases:
-
Prepare water-saturated n-octanol by shaking equal volumes of n-octanol and water, then allowing them to separate.
-
Prepare n-octanol-saturated water in the same manner.
-
-
Partitioning:
-
Accurately weigh a small amount of 2-(5-Methyl-1,3-oxazol-4-yl)ethan-1-amine and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water.
-
Place equal volumes of the n-octanol and water phases into a separatory funnel.
-
Add the stock solution of the compound to the separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the funnel to stand undisturbed until the two phases have completely separated.
-
-
Analysis:
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.[11]
-
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a fundamental physicochemical property that dictates the maximum concentration of a substance that can dissolve in water at a given temperature.[12][13] For orally administered drugs, adequate solubility is a prerequisite for absorption from the gastrointestinal tract. Poor solubility can lead to low and variable bioavailability.[12]
Experimental Determination of Aqueous Solubility: The Shake-Flask Method
Similar to logP determination, a shake-flask method is considered the gold standard for measuring thermodynamic (or equilibrium) solubility.[14]
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Detailed Protocol:
-
Sample Preparation:
-
Add an excess amount of solid 2-(5-Methyl-1,3-oxazol-4-yl)ethan-1-amine to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions). The presence of undissolved solid is essential.
-
-
Equilibration:
-
Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
-
Separation and Analysis:
-
After equilibration, remove the vial and allow any remaining solid to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with UV detection.
-
-
Result:
-
The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
-
Conclusion: A Foundation for Further Development
The physicochemical properties of 2-(5-Methyl-1,3-oxazol-4-yl)ethan-1-amine, as with any potential drug candidate, are not merely data points but rather a roadmap for its development. The experimental determination of its pKa, logP, and aqueous solubility provides a solid foundation for understanding its likely in vivo behavior. This knowledge is indispensable for guiding medicinal chemistry efforts to optimize its properties, for designing appropriate formulations, and for interpreting the results of biological assays. The protocols outlined in this guide offer a robust framework for obtaining high-quality, reliable data, thereby enabling informed decision-making throughout the drug discovery and development process.
References
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- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025, September 22).
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- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23).
- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. (n.d.).
- CAS 33124-04-8: 5-methyl-1,3-oxazol-2-amine | CymitQuimica. (n.d.).
- 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine | histamine (Him) metabolite - InvivoChem. (n.d.).
- 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine | histamine (Him) metabolite - InvivoChem. (n.d.).
- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023, June 9).
- 33124-04-8 | 5-Methyl-1,3-oxazol-2-amine - ChemScene. (n.d.).
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